N-Acetyl-S-trans,trans-farnesyl-L-cysteine
Overview
Description
N-acetyl-S-farnesyl-L-Cysteine is a synthetic compound known for its role as a substrate for isoprenylated protein methyltransferase. This compound is significant in the field of biochemistry due to its ability to inhibit the methylation of endogenous isoprenylated proteins
Mechanism of Action
Target of Action
Ac-Cys(farnesyl)-OH, also known as Arazine or N-acetyl-S-farnesylcysteine or N-Acetyl-S-trans,trans-farnesyl-L-cysteine, is a cell-permeable modulator of G protein and G-protein coupled receptor signaling . It competes with isoprenylated G proteins or their receptor sites, becoming a substrate for isoprenylcysteine carboxyl methyltransferase .
Mode of Action
The compound interacts with its targets by partitioning into dimyristoylphosphatidylcholine bilayers . Both charged and uncharged species of the compound have been found to partition into these bilayers . This interaction plays a crucial role in signal transduction, protein-protein interactions, and the localization and association of proteins with membranes .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the post-translational attachment of a lipid chain to proteins, promoting membrane-protein association . The farnesyl chain, an isoprenoid molecule, attaches to proteins involved in many biological functions, from signal transduction to cell growth to nuclear structure .
Pharmacokinetics
It is known that the compound partitions into dimyristoylphosphatidylcholine bilayers , which suggests that it may be distributed in the body through lipid bilayers. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to inhibit ATPγS induced CXCL1, CXCL8, and CCL2 production in a dose-dependent manner in HMEC-1 cells . It also significantly affects cell viability .
Action Environment
The action, efficacy, and stability of Ac-Cys(farnesyl)-OH can be influenced by various environmental factors. For example, the presence of lipid bilayers, such as dimyristoylphosphatidylcholine bilayers, can affect the compound’s interaction with its targets
Biochemical Analysis
Biochemical Properties
N-acetyl-S-farnesylcysteine: is involved in several biochemical reactions, primarily through its role in protein prenylation. This compound interacts with enzymes such as protein farnesyltransferase, which catalyzes the transfer of the farnesyl group to the cysteine residue of target proteins. The farnesyl group facilitates the attachment of these proteins to cell membranes, thereby influencing their function and localization. Additionally, N-acetyl-S-farnesylcysteine interacts with other biomolecules, including G-protein subunits and small GTPases like Ras, which are critical for signal transduction pathways .
Cellular Effects
N-acetyl-S-farnesylcysteine: significantly impacts various cellular processes. By facilitating the membrane association of proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the farnesylation of Ras proteins, mediated by N-acetyl-S-farnesylcysteine , is essential for their role in cell growth and differentiation. This compound also affects the organization of membrane microdomains, which are crucial for efficient signal transduction .
Molecular Mechanism
The molecular mechanism of N-acetyl-S-farnesylcysteine involves its interaction with protein farnesyltransferase, which attaches the farnesyl group to the cysteine residue of target proteins. This modification enhances the hydrophobicity of the proteins, promoting their association with cell membranes. The farnesyl group also plays a role in the lateral organization of proteins within the membrane, influencing their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetyl-S-farnesylcysteine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetyl-S-farnesylcysteine can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-acetyl-S-farnesylcysteine in animal models are dose-dependent. At lower doses, this compound can enhance protein prenylation and improve cellular function. At higher doses, it may exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have identified threshold doses beyond which the beneficial effects of N-acetyl-S-farnesylcysteine are outweighed by its toxicity .
Metabolic Pathways
N-acetyl-S-farnesylcysteine: is involved in metabolic pathways related to protein prenylation. It interacts with enzymes such as protein farnesyltransferase and farnesyl diphosphate synthase, which are essential for the synthesis and transfer of the farnesyl group. This compound also affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-acetyl-S-farnesylcysteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cell membranes, where it exerts its effects. The distribution of N-acetyl-S-farnesylcysteine can also be influenced by factors such as lipid composition and membrane fluidity .
Subcellular Localization
N-acetyl-S-farnesylcysteine: is primarily localized to cell membranes due to its hydrophobic farnesyl group. This localization is essential for its function, as it allows the compound to interact with membrane-associated proteins and influence their activity. Post-translational modifications, such as the addition of targeting signals, can further direct N-acetyl-S-farnesylcysteine to specific subcellular compartments, enhancing its functional specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-S-farnesyl-L-Cysteine can be synthesized through a series of chemical reactions involving the acetylation of S-farnesyl-L-cysteine. The process typically involves the use of reagents such as acetic anhydride and a base like pyridine to facilitate the acetylation reaction .
Industrial Production Methods: In an industrial setting, the production of N-acetyl-S-farnesyl-L-Cysteine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-S-farnesyl-L-Cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: N-acetyl-S-farnesyl-L-Cysteine can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-acetyl-S-farnesyl-L-Cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in studies involving isoprenylated protein methyltransferase.
Biology: The compound is employed in research on protein methylation and signal transduction pathways.
Comparison with Similar Compounds
N-Succinyl-S-farnesyl-L-Cysteine: This compound is similar in structure and function but has distinct anti-inflammatory properties.
S-farnesyl-L-Cysteine: Another related compound that shares similar biochemical properties but differs in its specific applications and potency.
Uniqueness: N-acetyl-S-farnesyl-L-Cysteine is unique due to its specific inhibitory action on isoprenylated protein methyltransferase and its broad range of applications in scientific research. Its ability to modulate protein methylation and signal transduction pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURYZYJYQRJDO-BNAHBJSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021741 | |
Record name | N-Acetyl-S-farnesylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135304-07-3 | |
Record name | N-Acetyl-S-farnesylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135304073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-S-farnesylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL FARNESYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6984C8O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AFC acts as a potent competitive inhibitor of prenylated protein methyltransferase (PPMTase). This enzyme catalyzes the carboxyl methylation of proteins containing a C-terminal S-prenylcysteine, a crucial step for the proper localization and function of these proteins. [] By inhibiting PPMTase, AFC disrupts the post-translational modification of these proteins, ultimately affecting downstream signaling pathways. [, ]
A: AFC inhibits the carboxyl methylation of Ras proteins without directly affecting their farnesylation. [] This inhibition reduces the amount of Ras protein associated with cell membranes, interfering with its signaling activity. [] Notably, AFC shows selectivity towards Ras-dependent cell growth, inhibiting the growth of human Ha-ras-transformed cells and reversing their transformed morphology. []
A: AFC inhibits agonist-receptor-mediated signal transduction in human platelets by interfering with G protein activation. [] This inhibition is specific to pathways upstream of cytosolic Ca2+ concentration and protein kinase C activation. [] AFC also suppresses basal and receptor-stimulated GTP binding to G proteins in various cell types, suggesting a broader impact on G protein-coupled receptor signaling. []
A: Studies in rat pancreatic islets and INS-1 cells show that AFC inhibits glucose-induced insulin secretion by interfering with the carboxyl methylation of specific G proteins involved in the insulin secretion pathway. [, ] Interestingly, AFC does not affect or even enhances insulin secretion induced by agonists that bypass G protein activation. [] This finding further supports the role of AFC in disrupting G protein-mediated signaling in insulin secretion.
A: AFC’s structure mimics the farnesylated carboxyl terminus of proteins that undergo methylation by PPMTase. [] This structural similarity allows AFC to compete with natural substrates for binding to the enzyme's active site, ultimately leading to PPMTase inhibition.
A: Research has explored the activity of AFC analogues with varying prenyl chain lengths. Compounds with shorter (C10) or longer (C20) isoprenyl groups show different inhibitory effects on vasoconstriction compared to AFC (C15). [] This difference highlights the importance of the farnesyl group for AFC's specific biological activity.
A: The carboxyl group of AFC is crucial for its interaction with PPMTase. Modifications to this group, such as esterification, could significantly affect AFC's binding affinity and inhibitory potency. []
A: While AFC has demonstrated interesting biological activities, its relatively weak inhibition of protein methylation in intact cells compared to cell-free systems poses a challenge for therapeutic development. [] The high concentrations needed for significant effects in vivo might lead to off-target effects and limit its therapeutic window.
A: Researchers utilize various techniques to study AFC, including high-performance liquid chromatography (HPLC) for separation and quantification, [] radiolabeling with tritium ([3H]) for tracking its incorporation into methylated proteins, [, , ] and vapor phase equilibration assays to assess carboxyl methylation levels. []
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